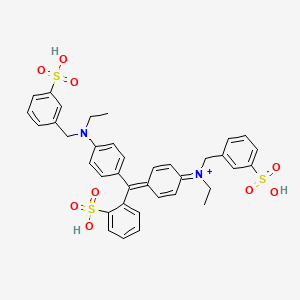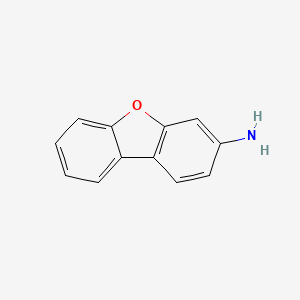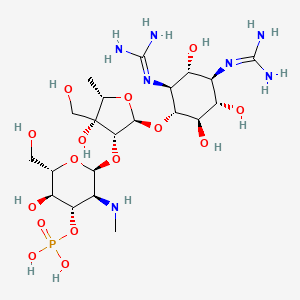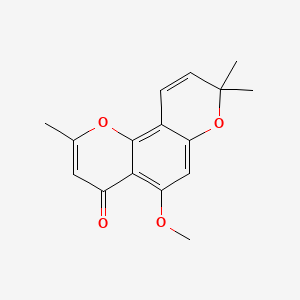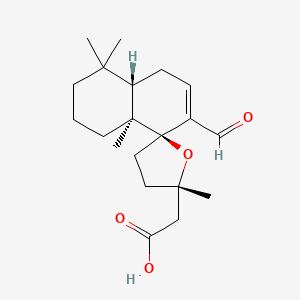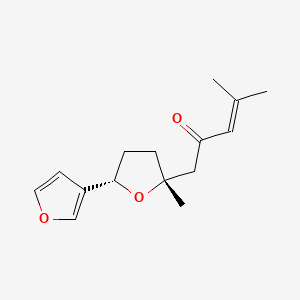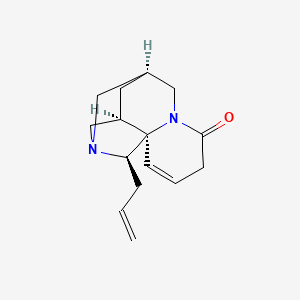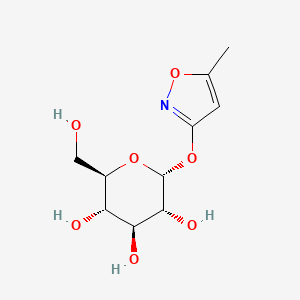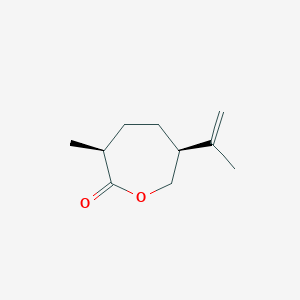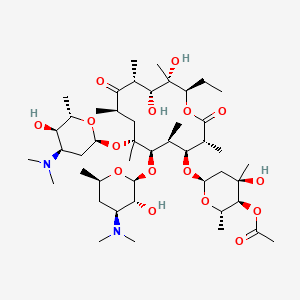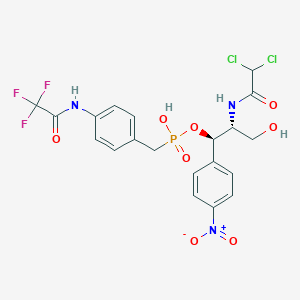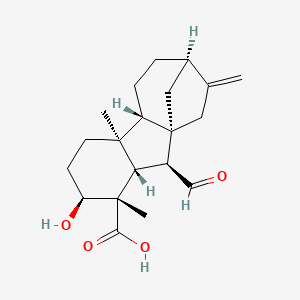
Gibberellin A14 aldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gibberellin A14 aldehyde is a C20-gibberellin obtained by selective reduction of the 10beta-carboxy group of gibberellin A14. It is a C20-gibberellin and a gibberellin monocarboxylic acid. It derives from a gibberellin A14. It is a conjugate acid of a gibberellin A14 aldehyde(1-).
Applications De Recherche Scientifique
Role in Plant Bioassays
The aldehyde form of gibberellin A14, alongside its alcohol counterpart and other gibberellin derivatives, has been explored for its biological activity in plant bioassays. Studies have shown that modifications to the gibberellin molecule can impact its activity across various plant assays. Specifically, derivatives of gibberellin A12 and A14 have indicated potential conversion to more active, polar gibberellins, underscoring the nuanced structural requirements for gibberellin activity in plants (Hoad, Pharis, Railton, & Durley, 2004).
Contribution to Gibberellin Biosynthesis
Gibberellins, including A14 aldehyde, are part of a complex biosynthesis pathway essential for plant growth and development. Research has detailed the early stages of gibberellin biosynthesis, identifying two potential routes: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids. These findings have implications for understanding how gibberellins like A14 aldehyde contribute to overall plant hormone regulation (Kasahara et al., 2002).
Impact on Gibberellin Signaling
Gibberellin signaling, crucial for plant growth and development, involves the interaction of gibberellins with various receptors and regulatory proteins. Studies have elucidated the mechanism by which gibberellins, potentially including A14 aldehyde derivatives, promote the degradation of DELLA proteins, thereby regulating gene expression and plant development. These insights into gibberellin signaling pathways highlight the intricate balance of hormone regulation in plants (Murase, Hirano, Sun, & Hakoshima, 2008).
Advances in Gibberellin Receptor Research
The discovery and characterization of gibberellin receptors, such as GID1, have shed light on the molecular basis of gibberellin perception and signal transduction in plants. These receptors are essential for the bioactive gibberellin response, including the recognition and signaling processes that involve A14 aldehyde and its derivatives. This research has significant implications for agricultural practices, offering new avenues for crop improvement through gibberellin signaling manipulation (Ueguchi-Tanaka et al., 2005).
Propriétés
Numéro CAS |
35470-76-9 |
|---|---|
Nom du produit |
Gibberellin A14 aldehyde |
Formule moléculaire |
C20H28O4 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
(1R,2S,3S,4S,5S,8S,9S,12R)-2-formyl-5-hydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-4-carboxylic acid |
InChI |
InChI=1S/C20H28O4/c1-11-8-20-9-12(11)4-5-14(20)18(2)7-6-15(22)19(3,17(23)24)16(18)13(20)10-21/h10,12-16,22H,1,4-9H2,2-3H3,(H,23,24)/t12-,13+,14+,15+,16+,18+,19-,20-/m1/s1 |
Clé InChI |
YMDYUWHAQBYOMU-HYAYUQHRSA-N |
SMILES isomérique |
C[C@@]12CC[C@@H]([C@@]([C@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C=O)(C)C(=O)O)O |
SMILES |
CC12CCC(C(C1C(C34C2CCC(C3)C(=C)C4)C=O)(C)C(=O)O)O |
SMILES canonique |
CC12CCC(C(C1C(C34C2CCC(C3)C(=C)C4)C=O)(C)C(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



